molecular formula C8H6ClF3N2O B6216932 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 1394832-70-2

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B6216932
CAS No.: 1394832-70-2
M. Wt: 238.6
InChI Key:
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Description

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide.

    4-(trifluoromethyl)pyridine: Lacks the chloro group but shares the trifluoromethyl substitution.

    N-(4-(trifluoromethyl)pyridin-2-yl)acetamide: Similar structure but without the chloro group.

Uniqueness

This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and potential for diverse applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide involves the reaction of 2-chloroacetyl chloride with 4-(trifluoromethyl)pyridine-2-amine in the presence of a base to form the intermediate 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide, which is then treated with ammonia to yield the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "4-(trifluoromethyl)pyridine-2-amine", "base", "ammonia" ], "Reaction": [ "Step 1: 2-chloroacetyl chloride is added dropwise to a solution of 4-(trifluoromethyl)pyridine-2-amine in a suitable solvent in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide.", "Step 2: The intermediate is then treated with ammonia in a suitable solvent such as ethanol or methanol at elevated temperature to yield the final product, 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide.", "Overall Reaction: 2-chloroacetyl chloride + 4-(trifluoromethyl)pyridine-2-amine + base → 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide + ammonia → 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide" ] }

CAS No.

1394832-70-2

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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